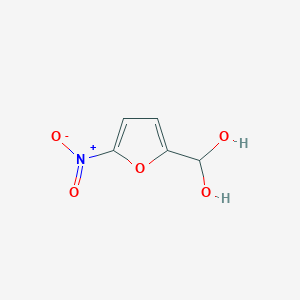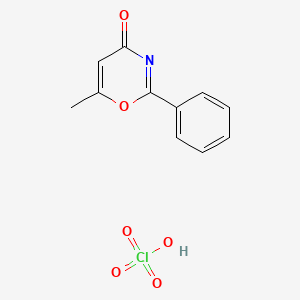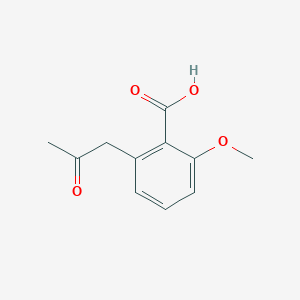
2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoylphenoxy)propanoic acid and (2S)-2,6-diaminohexanoic acid are two distinct compounds with unique properties and applications 2-(3-benzoylphenoxy)propanoic acid is an organic compound with a benzoyl group attached to a phenoxypropanoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-benzoylphenoxy)propanoic acid: can be synthesized through various methods. One common method involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system, followed by hydrolysis . Another method involves starting from aryl-olefins, followed by Claisen rearrangement and oxidative cleavage .
(2S)-2,6-diaminohexanoic acid: (L-lysine) is typically produced through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other sugars into L-lysine through a series of enzymatic reactions.
Industrial Production Methods
Industrial production of 2-(3-benzoylphenoxy)propanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
L-lysine: is produced industrially through fermentation in large bioreactors. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify L-lysine.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-benzoylphenoxy)propanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions at the benzylic position.
L-lysine: participates in reactions typical of amino acids, such as:
Transamination: Transfer of amino groups to form other amino acids.
Decarboxylation: Removal of the carboxyl group to form amines.
Condensation: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-benzoylphenoxy)propanoic acid: has applications in organic synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it valuable in drug development.
L-lysine: is essential in biology and medicine. It is a key component of proteins and is used as a dietary supplement to ensure adequate intake. L-lysine is also used in the production of animal feed to enhance growth and development.
Mecanismo De Acción
2-(3-benzoylphenoxy)propanoic acid: exerts its effects through interactions with various molecular targets, depending on its derivatives. For example, it may inhibit enzymes or interact with receptors, leading to therapeutic effects.
L-lysine: functions by being incorporated into proteins during translation. It plays a role in collagen synthesis, immune function, and hormone production. L-lysine also competes with arginine, affecting viral replication and reducing the severity of herpes simplex virus infections.
Comparación Con Compuestos Similares
2-(3-benzoylphenoxy)propanoic acid: can be compared to other benzoyl-substituted phenoxypropanoic acids, such as:
- 2-(4-benzoylphenoxy)propanoic acid
- 2-(2-benzoylphenoxy)propanoic acid
These compounds share similar structures but differ in the position of the benzoyl group, affecting their reactivity and biological activity.
L-lysine: can be compared to other essential amino acids, such as:
- L-arginine
- L-histidine
- L-methionine
Each amino acid has unique roles in protein synthesis and metabolic pathways, highlighting the importance of a balanced diet to ensure adequate intake of all essential amino acids.
Propiedades
Número CAS |
74168-03-9 |
|---|---|
Fórmula molecular |
C22H28N2O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H14O4.C6H14N2O2/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clave InChI |
ILQJNXOZLIMQAJ-ZSCHJXSPSA-N |
SMILES isomérico |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)


![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)




